molecular formula C18H21N3O6S B11009048 N-{4-[(3-ethoxypropyl)sulfamoyl]phenyl}-2-nitrobenzamide

N-{4-[(3-ethoxypropyl)sulfamoyl]phenyl}-2-nitrobenzamide

Cat. No.: B11009048
M. Wt: 407.4 g/mol
InChI Key: ZMHZRBLNNOYTRP-UHFFFAOYSA-N
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Description

N-(4-{[(3-ETHOXYPROPYL)AMINO]SULFONYL}PHENYL)-2-NITROBENZAMIDE is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique chemical structure, which includes an ethoxypropyl group, an amino sulfonyl group, and a nitrobenzamide moiety. These functional groups contribute to the compound’s reactivity and potential utility in different chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-{[(3-ETHOXYPROPYL)AMINO]SULFONYL}PHENYL)-2-NITROBENZAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(4-{[(3-ETHOXYPROPYL)AMINO]SULFONYL}PHENYL)-2-NITROBENZAMIDE can undergo various types of chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Substitution: The ethoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Hydrogen gas, palladium on carbon, sodium borohydride.

    Substitution: Sodium ethoxide, potassium tert-butoxide.

Major Products Formed

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted benzamides.

Scientific Research Applications

N-(4-{[(3-ETHOXYPROPYL)AMINO]SULFONYL}PHENYL)-2-NITROBENZAMIDE has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Used in the development of new materials and as a precursor for the synthesis of other compounds.

Mechanism of Action

The mechanism of action of N-(4-{[(3-ETHOXYPROPYL)AMINO]SULFONYL}PHENYL)-2-NITROBENZAMIDE involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The sulfonyl and ethoxy groups can also contribute to the compound’s reactivity and interaction with biological molecules.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-{[(3-ETHOXYPROPYL)AMINO]SULFONYL}PHENYL)-2-FURAMIDE
  • N-(4-{[(3-ETHOXYPROPYL)AMINO]SULFONYL}PHENYL)-2-(2-THIENYL)ACETAMIDE

Uniqueness

N-(4-{[(3-ETHOXYPROPYL)AMINO]SULFONYL}PHENYL)-2-NITROBENZAMIDE is unique due to its combination of functional groups, which confer specific reactivity and potential applications. The presence of the nitro group, in particular, allows for various chemical transformations that are not possible with similar compounds lacking this group.

Properties

Molecular Formula

C18H21N3O6S

Molecular Weight

407.4 g/mol

IUPAC Name

N-[4-(3-ethoxypropylsulfamoyl)phenyl]-2-nitrobenzamide

InChI

InChI=1S/C18H21N3O6S/c1-2-27-13-5-12-19-28(25,26)15-10-8-14(9-11-15)20-18(22)16-6-3-4-7-17(16)21(23)24/h3-4,6-11,19H,2,5,12-13H2,1H3,(H,20,22)

InChI Key

ZMHZRBLNNOYTRP-UHFFFAOYSA-N

Canonical SMILES

CCOCCCNS(=O)(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2[N+](=O)[O-]

Origin of Product

United States

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